Bienvenue dans la boutique en ligne BenchChem!

4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine

Pharmacokinetics Therapeutic Drug Monitoring LC-MS/MS Quantification

4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine (CAS 112058-89-6), also designated as BRL 36583A, HM Paroxetine, or Paroxetine 3-Hydroxy Metabolite, is a phenylpiperidine derivative and the primary O-methylated metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine. The compound possesses a defined (3S,4R) stereochemistry, a molecular weight of 331.4 g/mol, a predicted LogP of 3.159, and a topological polar surface area (TPSA) of 50.72 Ų.

Molecular Formula C19H22FNO3
Molecular Weight 331.4 g/mol
CAS No. 112058-89-6
Cat. No. B565032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine
CAS112058-89-6
Synonyms5-[[(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-2-methoxy-phenol;  BRL 36583A;  (-)-trans 4-(4-Fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl) piperidine; 
Molecular FormulaC19H22FNO3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O
InChIInChI=1S/C19H22FNO3/c1-23-19-7-6-16(10-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3/t14-,17-/m0/s1
InChIKeyHEJVUVGUVCOISV-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine (CAS 112058-89-6): A Defined Paroxetine 3-Hydroxy Metabolite Reference Standard for Bioanalytical Quantification and Pharmacokinetic Studies


4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine (CAS 112058-89-6), also designated as BRL 36583A, HM Paroxetine, or Paroxetine 3-Hydroxy Metabolite, is a phenylpiperidine derivative and the primary O-methylated metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine [1]. The compound possesses a defined (3S,4R) stereochemistry, a molecular weight of 331.4 g/mol, a predicted LogP of 3.159, and a topological polar surface area (TPSA) of 50.72 Ų [2]. Unlike the parent drug paroxetine—which is a potent serotonin transporter inhibitor (Ki = 0.05–1.1 nM) [3]—this metabolite is pharmacologically inactive, establishing its primary utility as a certified reference standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) method development, therapeutic drug monitoring, and pharmacokinetic profiling [4].

Why a Generic ‘Paroxetine Metabolite Standard’ Cannot Substitute for (3S,4R)-4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine


Paroxetine metabolism generates multiple distinct regioisomeric and stereochemical species—including the 3-hydroxy (CAS 112058-89-6) and 4-hydroxy (CAS 112058-90-9) O-methylated derivatives, the unstable catechol intermediate, and N-demethylated variants—that differ substantially in physicochemical properties, chromatographic behavior, stability, and pharmacological activity [1]. A generic ‘paroxetine metabolite’ designation is therefore insufficient for scientific or procurement purposes: the (3S,4R)-3-hydroxy-4-methoxy regioisomer exhibits a TPSA of 50.72 Ų and LogP of 3.159, while paroxetine parent drug registers a TPSA of 39.72 Ų and LogP of 3.327 [2], directly impacting extraction efficiency, ionization response, and retention time in LC-MS/MS workflows. Furthermore, the catechol intermediate is documented to be unstable in solution absent superoxide dismutase and acidic pH stabilization, whereas this O-methylated metabolite is stable under standard bioanalytical conditions [3]. Substitution with the incorrect metabolite or an incompletely characterized analog would compromise method validation, cross-study comparability, and regulatory acceptance of pharmacokinetic data.

Quantitative Differentiation of 4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine from Parent Drug, Regioisomeric Metabolites, and Unstable Intermediates


Tenfold Higher Systemic Exposure vs. Parent Paroxetine Enables Definitive Pharmacokinetic Profiling

Following a single 20-mg oral dose of paroxetine in healthy volunteers (n=9), the mean peak plasma concentration (Cmax) of HM paroxetine (the target compound) was 92.40 µg/L, compared to 8.60 µg/L for the parent drug paroxetine—a 10.7-fold higher systemic exposure [1]. This tenfold ratio was maintained across the entire time-concentration curve. Such a pronounced concentration differential dictates that bioanalytical calibration ranges and sensitivity requirements must be independently validated for the metabolite; a method calibrated solely for paroxetine (working range 0.75–100 µg/L) cannot be directly applied to the metabolite (validated range 5–100 µg/L) without demonstrating acceptable accuracy and precision at the higher concentration end [1].

Pharmacokinetics Therapeutic Drug Monitoring LC-MS/MS Quantification

Confirmed Pharmacological Inactivity Differentiates This Metabolite Standard from Active Parent Drug and Active SSRI Metabolites

Paroxetine parent drug is a potent serotonin transporter (SERT) inhibitor with reported Ki values of 0.05 nM (human SERT), 1.1 nM ([³H]-5-HT uptake inhibition in rat synaptosomes), and 350 nM and 1100 nM for norepinephrine and dopamine transporter inhibition, respectively [1]. In contrast, paroxetine 4-hydroxy-3-methoxy metabolites—including the target compound—are explicitly documented as pharmacologically inactive in vitro and ex vivo and are not considered to contribute to the clinical effects of paroxetine [2]. This is a critical differentiation from active SSRI metabolites such as norfluoxetine (which retains SERT inhibitory potency comparable to fluoxetine) [3], underscoring that the target compound serves exclusively as an analytical reference standard rather than a bioactive probe for pharmacological screening.

Serotonin Transporter Pharmacology Metabolite Activity Profiling Reference Standard Qualification

Stable O-Methylated Metabolite vs. Unstable Catechol Intermediate: A Critical Stability Distinction for Method Development

The primary paroxetine metabolic pathway involves CYP2D6-mediated demethylenation to a catechol intermediate, which is inherently unstable and requires stabilization with superoxide dismutase, acidic pH (low pH), and ascorbic acid to prevent oxidative degradation during in vitro assays [1]. This catechol can undergo further two-electron oxidation to a reactive quinone species capable of covalent protein binding [2]. In contrast, the target compound—the O-methylated product of catechol-O-methyltransferase (COMT) acting on this catechol—is a stable guaiacol regioisomer that does not require special stabilization measures for routine bioanalytical use [1]. This stability differential directly impacts procurement: the catechol intermediate is unsuitable as a quantitative reference standard due to its oxidative lability, whereas the O-methylated metabolite provides consistent, reproducible calibration across freeze-thaw cycles and prolonged analytical runs.

Metabolite Stability Sample Preparation LC-MS/MS Method Validation

Differential LC-MS/MS Sensitivity and Extraction Recovery vs. Parent Drug Dictate Independent Method Validation

In a validated HPLC-ESI-ion trap MS method, the limit of detection (LOD) for the target HM paroxetine metabolite was 0.70 µg/L and the limit of quantification (LOQ) was 2.20 µg/L, compared to LOD 0.20 µg/L and LOQ 0.70 µg/L for paroxetine parent drug—representing a 3.5-fold and 3.1-fold lower sensitivity for the metabolite, respectively [1]. Mean extraction recoveries were comparable (76% for HM paroxetine vs. 77% for paroxetine; precision <15% for both), indicating that the lower sensitivity is driven by ionization efficiency or matrix effects rather than extraction loss. The validated concentration range for the metabolite (5–100 µg/L) was also narrower than that for the parent drug (0.75–100 µg/L) due to the higher LOD [1]. These method performance parameters are compound-specific and cannot be extrapolated from parent drug validation data.

Bioanalytical Method Validation Extraction Recovery Limit of Detection/Quantification

Physicochemical Property Divergence (TPSA, LogP) Impacts Extraction, Chromatographic Retention, and Ionization Efficiency

The target HM paroxetine metabolite exhibits a topological polar surface area (TPSA) of 50.72 Ų and a predicted LogP of 3.159 [1], while paroxetine parent drug has a TPSA of 39.72 Ų and LogP of 3.327 [2]—a difference of +11.0 Ų in TPSA and −0.168 in LogP. The higher TPSA of the metabolite, attributable to the additional hydroxyl group, increases aqueous solubility and alters liquid-liquid extraction partitioning behavior, while the slightly lower LogP predicts reduced retention on reversed-phase columns and differential electrospray ionization desolvation kinetics. These physicochemical distinctions mandate that chromatographic and extraction protocols optimized for paroxetine be re-optimized for the metabolite to achieve equivalent recovery and peak shape.

Physicochemical Profiling Chromatographic Method Development Pre-analytical Optimization

Defined (3S,4R) Stereochemistry Ensures Chromatographic and Pharmacological Distinction from Regioisomeric and Racemic Impurities

The target compound carries a specific (3S,4R) absolute configuration and a 3-hydroxy-4-methoxy substitution pattern on the phenoxy ring [1]. The corresponding 4-hydroxy-3-methoxy regioisomer (BRL 36610A, CAS 112058-90-9) exhibits different chromatographic retention and mass spectrometric fragmentation properties [2]. Additionally, N-methyl paroxetine—a potential synthetic impurity and precursor—retains sub-nanomolar affinity for the serotonin transporter (Ki = 4.3 nM for [³H]paroxetine binding; IC50 = 22 nM for serotonin uptake) [3], whereas the target compound is inactive. The co-elution or misidentification of regioisomers or N-methylated impurities would compromise both quantitative accuracy and pharmacological interpretation in studies relying on this metabolite standard.

Stereochemical Purity Regioisomer Identification Reference Material Certification

High-Value Application Scenarios for 4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine (CAS 112058-89-6) in Bioanalytical and Pharmacokinetic Workflows


LC-MS/MS Method Development and Validation for Therapeutic Drug Monitoring of Paroxetine

The tenfold higher steady-state plasma concentration of HM paroxetine relative to paroxetine parent drug [1] necessitates that therapeutic drug monitoring (TDM) methods include this metabolite as a distinct analyte with its own calibration range (5–100 µg/L) and independently validated LOD (0.70 µg/L) and LOQ (2.20 µg/L) parameters [1]. Clinical laboratories and CROs developing TDM panels for paroxetine must procure the authentic metabolite reference standard to meet regulatory method validation requirements, as using parent drug calibrators alone would produce systematic bias at the metabolite's higher concentration range.

Pharmacokinetic and Bioequivalence Studies Requiring Simultaneous Parent-Metabolite Quantification

Regulatory bioequivalence studies of paroxetine formulations require simultaneous quantification of both parent drug and major circulating metabolites. The 10.7-fold Cmax differential and distinct physicochemical properties (ΔTPSA = +11.0 Ų) [2] between paroxetine and HM paroxetine demand that extraction protocols and chromatographic conditions be optimized for both analytes independently. The target compound, as a well-characterized, stable O-methylated metabolite, provides the necessary reference standard for method optimization and cross-validation across study sites.

In Vitro Drug Metabolism and CYP450 Phenotyping Studies Using Stable Metabolite Standards

In studies of paroxetine metabolism by CYP2D6, CYP3A4, and other isoforms, the catechol intermediate is inherently unstable and prone to oxidative degradation [3], making it unsuitable as a quantitative endpoint. The O-methylated HM paroxetine metabolite serves as a stable surrogate endpoint for measuring COMT-mediated detoxification of the catechol intermediate, enabling robust kinetic parameter determination (Km, Vmax) without the confounding variable of analyte degradation during incubation or sample processing.

Forensic and Clinical Toxicology Reference Standard for Paroxetine Metabolite Confirmation

Forensic toxicology laboratories require certified reference materials for definitive identification and quantification of paroxetine metabolites in post-mortem or clinical samples. The target compound's defined (3S,4R) stereochemistry [4] and its distinction from the regioisomeric 4-hydroxy metabolite (CAS 112058-90-9) and from the bioactive impurity N-methyl paroxetine (Ki = 4.3 nM) [5] are essential for avoiding false-positive identification and ensuring forensic defensibility.

Quote Request

Request a Quote for 4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.